

Application Notes and Protocols for QNZ (EVP4593) in Cell Culture

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Compound of Interest

Compound Name: QNZ

Cat. No.: B1671826

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Introduction

QNZ, also known as EVP4593 (4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine), is a potent and widely utilized quinazoline-derived compound in cell biology research.[1][2] Initially synthesized as a selective inhibitor of the Nuclear Factor kappa B (NF-κB) signaling pathway, it demonstrates inhibitory effects at nanomolar concentrations.[2][3] Subsequent research has revealed that its mechanism of action is multifaceted, also involving the inhibition of store-operated calcium entry (SOCE) and mitochondrial complex I.[1][2][4] These characteristics make **QNZ** a valuable tool for studying cellular processes such as inflammation, apoptosis, cell proliferation, and neurodegeneration.[1][5]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to using **QNZ** in cell culture, including its mechanism of action, quantitative data from various studies, and detailed experimental protocols.

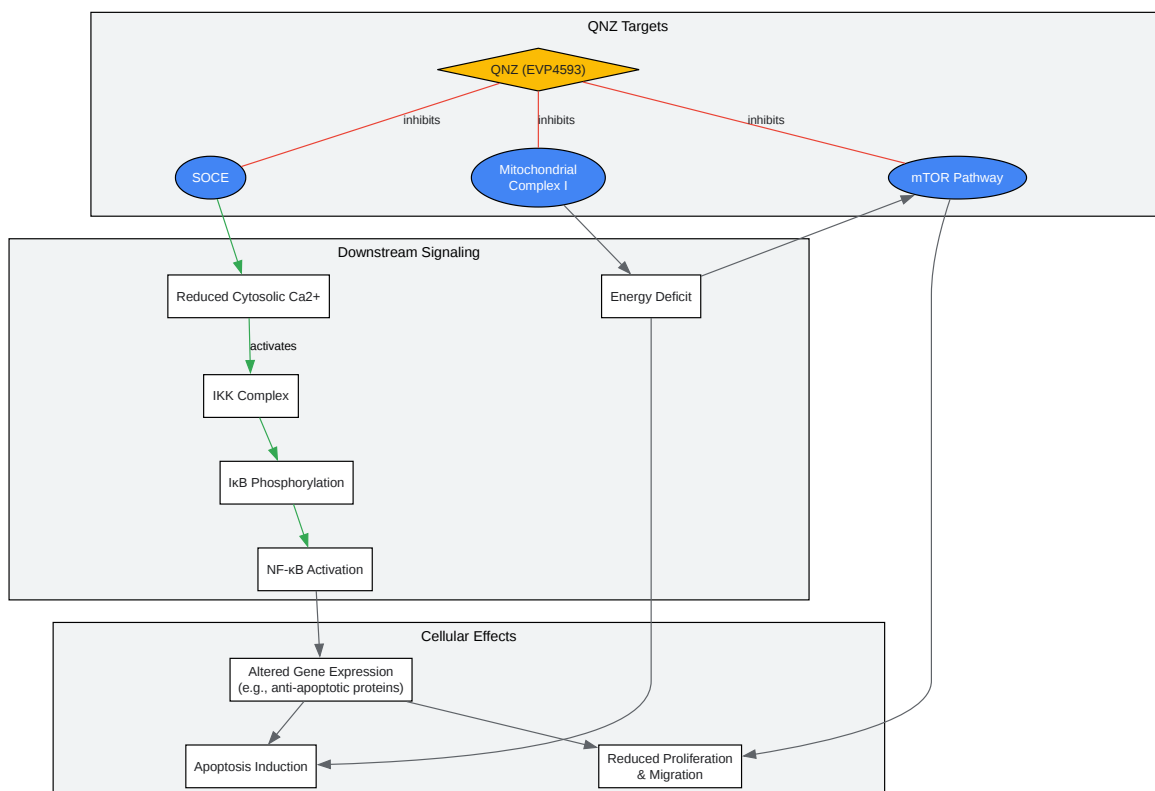
Mechanism of Action

QNZ exerts its biological effects through several key mechanisms:

- **Inhibition of NF-κB Signaling:** **QNZ** potently inhibits NF-κB activation with an IC₅₀ of 11 nM in Jurkat T cells.[3] It does not directly target key proteins in the NF-κB cascade. Instead, its inhibitory effect is linked to its ability to block store-operated calcium entry (SOCE), a process required for the activation of the IκB kinase (IKK) complex, which is a critical upstream step for NF-κB activation.[1][2]

- Blockade of Store-Operated Calcium Entry (SOCE): **QNZ** is an effective blocker of SOCE, reversibly inhibiting SOC channels at nanomolar concentrations.[1][2] It has been shown to affect heteromeric channels containing the TRPC1 subunit.[2][4] This inhibition of calcium influx is a key contributor to its effects on NF-κB signaling and other calcium-dependent cellular processes.[1][2]
- Inhibition of Mitochondrial Complex I: Studies have identified mitochondrial complex I as a specific, high-affinity target of **QNZ**. [4][6] **QNZ** inhibits mitochondrial complex I-dependent respiration at nanomolar concentrations, which can lead to downstream effects on cellular energy metabolism and may contribute to its pro-apoptotic and anti-proliferative activities.[4][6]
- Modulation of mTOR Signaling: **QNZ** has been shown to inhibit the mTOR signaling pathway, which can induce autophagy and suppress protein synthesis.[1][2]

These interconnected mechanisms allow **QNZ** to influence a wide range of cellular outcomes, including inducing apoptosis, reducing cell viability and migration, and suppressing the expression of anti-apoptotic proteins.[1]



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Caption: Multifaceted mechanism of action for **QNZ** (EVP4593).

Data Presentation

Compound Profile

Parameter	Value	Reference
Synonyms	QNZ, EVP4593	[1] [2]
Chemical Name	4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine	[1] [2]
Molecular Weight	356.42 g/mol	[3]
IC50 (NF-κB activation)	11 nM (in Jurkat T cells)	[3]
IC50 (TNF-α production)	7 nM (in Jurkat T cells)	[3]

Effective Concentrations in Cell Culture

Cell Line	Assay Type	Concentration	Incubation Time	Observed Effect	Reference
Jurkat	NF-κB Activation	11 nM (IC50)	6 hours	Inhibition of NF-κB	[3]
Jurkat	SOC Inhibition	3 μM	N/A	Inhibition of store-operated calcium channels	[3]
HD-specific neurons	SOCE Inhibition	100 nM	N/A	Reduced pathologically enhanced SOCE	[1]
HD neuroblastoma cells	SOCE Inhibition	300 nM	N/A	Reversible blockade of SOC channels	[2]
HepG2	Antitumor Effect	10 μM	N/A	Inhibition of NF-κB signaling	[1]
Huh7, SNU-387	Antitumor Effect	5 μM	N/A	Inhibition of NF-κB signaling	[1]
HNSCC cell lines	Antitumor Effect	1-10 μM	N/A	Inhibition of NF-κB signaling	[1]
DLD1, MCF7, U87	Cell Viability	Increasing conc.	N/A	Selective toxicity under glucose starvation	[6]
Mesenchymal Stem Cells	Osteogenic Differentiation	10 μM	48 hours	Inhibited fibroblast	[7]

proliferation
and migration

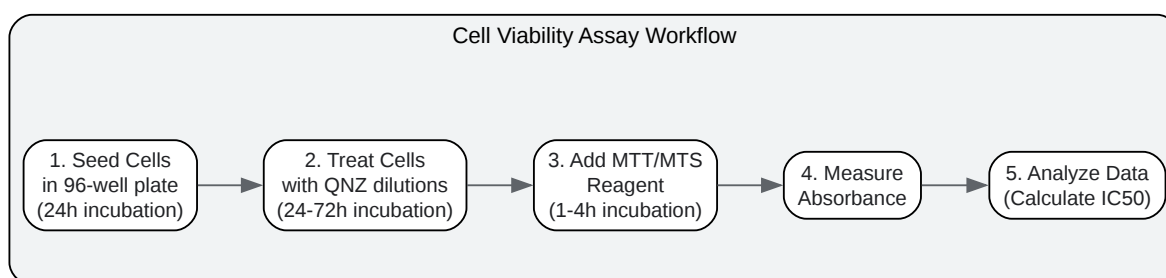
Experimental Protocols

Preparation of QNZ Stock Solution

- **Reconstitution:** **QNZ** is typically supplied as a solid. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO).
- **Storage:** Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
- **Working Dilution:** On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration using pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity. Perform a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Protocol: Cell Viability Assay (MTT/MTS)

This protocol determines the effect of **QNZ** on cell proliferation and cytotoxicity.



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Caption: General workflow for a cell viability experiment.

Materials:

- Cells of interest
- 96-well cell culture plates
- Complete cell culture medium
- **QNZ** (EVP4593) stock solution
- MTT or MTS reagent (e.g., CellTiter 96 AQueous One Solution)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 μ L of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.^[8]
- Compound Treatment: Prepare serial dilutions of **QNZ** in complete medium. Remove the old medium from the wells and add 100 μ L of the medium containing the different concentrations of **QNZ**. Include wells with vehicle control (DMSO) and untreated cells.
- Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- MTS/MTT Addition: Add 20 μ L of MTS reagent to each well and incubate for 1-4 hours at 37°C, or as per the manufacturer's instructions.^[8]
- Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
- Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results and calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).^[8]

Protocol: Western Blotting for Apoptosis Markers

This protocol is used to detect changes in the expression of key apoptosis-related proteins following **QNZ** treatment.^[9]

Materials:

- Cells treated with **QNZ**
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE equipment and reagents
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- **Cell Lysis:** After treating cells with **QNZ** for the desired time, wash them with ice-cold PBS and lyse them using RIPA buffer.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **SDS-PAGE:** Denature 20-40 µg of protein per sample and separate the proteins by SDS-PAGE.^[8]
- **Electrotransfer:** Transfer the separated proteins to a PVDF membrane.^[8]

- Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[8][9]
- Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP) overnight at 4°C.[9] Following washes with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8][9]
- Detection: Detect the protein bands using an ECL substrate and visualize the results with an imaging system.[9]
- Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β -actin or GAPDH).[9]

Protocol: NF- κ B Reporter Assay

This protocol measures the effect of **QNZ** on the transcriptional activity of NF- κ B.

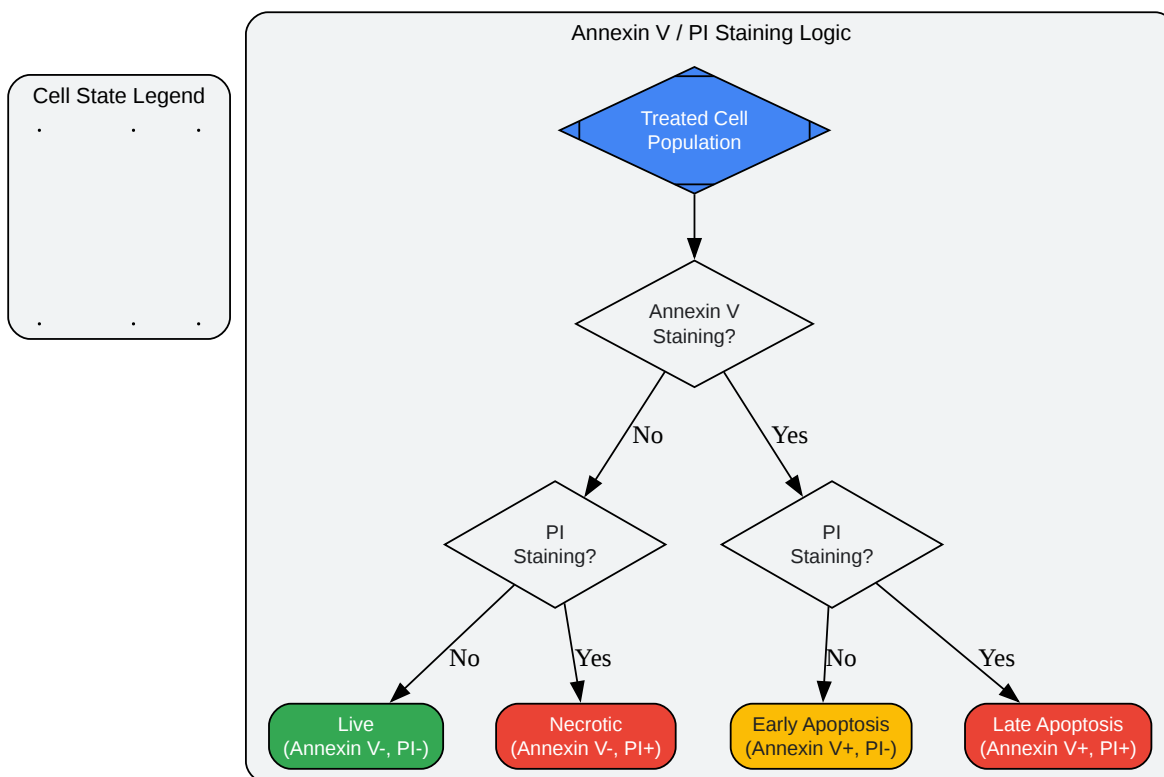
Materials:

- Jurkat T cells (or other suitable cell line) transfected with an NF- κ B luciferase reporter construct
- 96-well plates
- **QNZ** stock solution
- Phorbol 12-myristate 13-acetate (PMA) and Phytohemagglutinin (PHA) for stimulation
- Cell lysis buffer and luciferase substrate

Procedure:

- Cell Plating: Plate the transfected cells in 96-well plates (e.g., 2×10^5 cells/well).[3]
- Pre-treatment: Add the desired concentrations of **QNZ** (dissolved in DMSO) to the wells. Incubate at 37°C for 1 hour.[3]

- Stimulation: To induce NF- κ B activation, add stimulants such as PMA (10 ng/mL) and PHA (100 μ g/mL) to each well.[\[3\]](#)
- Incubation: Incubate the cells for an additional 6 hours at 37°C.[\[3\]](#)
- Lysis and Measurement: Remove the culture media and add cell lysis buffer containing the luciferase substrate to each well.[\[3\]](#) Measure the luminescence using a microplate reader.
- Analysis: Normalize the luciferase activity to a control reporter (if used) and compare the activity in **QNZ**-treated cells to the stimulated vehicle control.



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Caption: Logic for cell state differentiation by Annexin V/PI staining.

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